![molecular formula C11H13ClF3N B14025012 (R)-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride](/img/structure/B14025012.png)
(R)-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a fluorophenyl group, making it a unique and versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. . The final step involves the conversion of the intermediate to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its chiral nature makes it particularly useful for investigating stereochemistry-related biological processes .
Medicine
Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of ®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Cyclopropyl(4-(trifluoromethyl)-3-fluorophenyl)methanamine hydrochloride
- ®-Cyclopropyl(4-(difluoromethyl)-3-chlorophenyl)methanamine hydrochloride
- ®-Cyclopropyl(4-(difluoromethyl)-3-bromophenyl)methanamine hydrochloride
Uniqueness
®-Cyclopropyl(4-(difluoromethyl)-3-fluorophenyl)methanamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13ClF3N |
---|---|
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
(R)-cyclopropyl-[4-(difluoromethyl)-3-fluorophenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-9-5-7(10(15)6-1-2-6)3-4-8(9)11(13)14;/h3-6,10-11H,1-2,15H2;1H/t10-;/m1./s1 |
InChI-Schlüssel |
MYMAXXFURAVCAY-HNCPQSOCSA-N |
Isomerische SMILES |
C1CC1[C@H](C2=CC(=C(C=C2)C(F)F)F)N.Cl |
Kanonische SMILES |
C1CC1C(C2=CC(=C(C=C2)C(F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.